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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and
confirmation of the organic compound 3-(3-Morpholinopropylamino)propanenitrile. The
document details its chemical and physical properties, provides protocols for its synthesis and
structural elucidation using various spectroscopic methods, and discusses its potential
relevance in drug discovery based on the known bioactivities of related morpholine-containing
compounds.

Compound Profile

3-(3-Morpholinopropylamino)propanenitrile is a tertiary amine and a nitrile-containing
organic molecule. Its structure comprises a morpholine ring linked via a propylamino bridge to a
propanenitrile tail.
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Property Value Source
Chemical Formula C10H19N30

Molecular Weight 197.28 g/mol

CAS Number 102440-39-1

Predicted Boiling Point 180 °C [1]
Predicted Density 1.015 £ 0.06 g/cm3 [1]
Predicted pKa 8.45+0.19 [1]

Synthesis Protocol

The synthesis of 3-(3-Morpholinopropylamino)propanenitrile can be achieved through a
Michael addition reaction. The following protocol is based on a general procedure for the
synthesis of related aminopropanenitriles.

Experimental Workflow for Synthesis
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Starting Materials:
- 3-Morpholinopropan-1-amine
- Acrylonitrile

1. Combine

Reaction Vessel
- Solvent (e.g., Methanol)
- Stirring at room temperature

2. After reaction completion

Aqueous Workup
- Dilute with water
- Extract with organic solvent (e.g., Ethyl Acetate)

3. Isolate crude product

Purification
- Dry over anhydrous Na2SOa4
- Remove solvent under reduced pressure
- Column chromatography (if necessary)

4. Obtain pure product

>

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(3-Morpholinopropylamino)propanenitrile.
Detailed Methodology:

» Reaction Setup: In a round-bottom flask, dissolve 3-morpholinopropan-1-amine (1
equivalent) in a suitable solvent such as methanol.

» Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at
room temperature.
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e Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
until the starting amine is consumed.

o Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to
remove the solvent. The residue is then diluted with water and extracted with an appropriate
organic solvent, such as ethyl acetate.

 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and the solvent is evaporated to yield the crude product. If necessary, the product can be
further purified by column chromatography on silica gel.

Structural Confirmation: Spectroscopic Analysis

The structural confirmation of 3-(3-Morpholinopropylamino)propanenitrile is achieved
through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While
experimental spectra for this specific compound are not readily available in the public domain,
the following sections present the predicted spectral data based on established principles and
data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectral Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.70 t 4H -O-CH3z- (Morpholine)
~2.85 t 2H -NH-CH2-CH2-CN
~2.70 t 2H -NH-CHz-CH2-CH2-N-
~2.55 t 2H -CH2-CH2-CN
~2.45 t 4H -N-CHz2- (Morpholine)
~1.75 p 2H -NH-CHz-CH2-CH2-N-
~1.50 (broad s) S 1H -NH-

Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~118.0 -CN (Nitrile)

~67.0 -O-CH3z- (Morpholine)
~57.0 -NH-CHz-CH2-CH2-N-
~53.5 -N-CHz- (Morpholine)
~48.0 -NH-CH2-CH2-CN
~26.0 -NH-CHz2-CH2-CH2-N-
~18.0 -CHz2-CH2-CN

Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.
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» Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment

3300 - 3400 Medium, broad N-H stretch (secondary amine)
2950 - 2850 Strong C-H stretch (aliphatic)

2240 - 2260 Medium, sharp C=N stretch (nitrile)

1450 - 1470 Medium C-H bend (alkane)

C-O-C stretch (ether in

1110- 1130 Strong )
morpholine)

Experimental Protocol for FT-IR Spectroscopy:

o Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) plates to form a thin film.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer over the range of 4000-400 cm~1,

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Fragmentation
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miz Predicted Fragment lon

197 [M]* (Molecular lon)

100 [M - C3HsNz]* (Morpholinomethyl cation)
86 [C4aHsNO]* (Morpholine ring fragment)
57 [CsHsN]* (Propionitrile fragment)

Experimental Protocol for Mass Spectrometry:

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Electron ionization (EI) or a soft ionization technique like electrospray ionization
(ESI) is used to generate ions.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Potential Biological Relevance and Signaling
Pathways

While specific biological activities for 3-(3-Morpholinopropylamino)propanenitrile have not
been extensively reported, the morpholine moiety is a well-established pharmacophore in
medicinal chemistry.[2][3] Morpholine-containing compounds are known to exhibit a wide range
of pharmacological activities, including anti-inflammatory, analgesic, and central nervous
system (CNS) effects.[4]

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug
candidate, such as its solubility and ability to cross the blood-brain barrier. One of the common
mechanisms of action for anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX)
enzymes, which are key in the biosynthesis of prostaglandins.
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Hypothetical Signaling Pathway: Anti-Inflammatory Action

The following diagram illustrates a simplified, hypothetical signaling pathway that could be
modulated by a morpholine-containing compound with anti-inflammatory properties.
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Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

This guide serves as a foundational resource for the structural analysis and confirmation of 3-
(3-Morpholinopropylamino)propanenitrile. The provided protocols and predicted data offer a
framework for researchers to synthesize and characterize this compound, and to explore its
potential applications in drug discovery. Further experimental validation is necessary to confirm
the predicted spectral data and to elucidate the specific biological activities and mechanisms of
action of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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morpholinopropylamino-propanenitrile-structural-analysis-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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